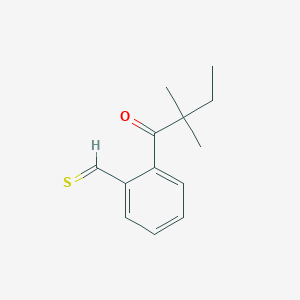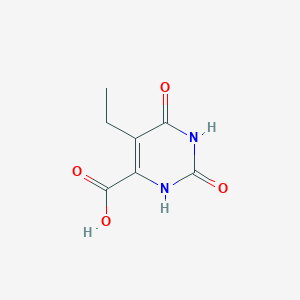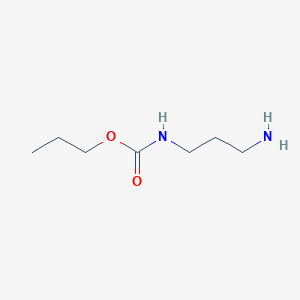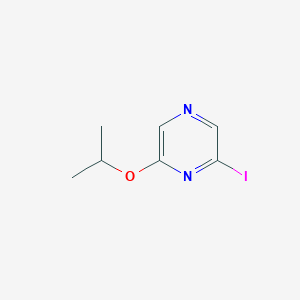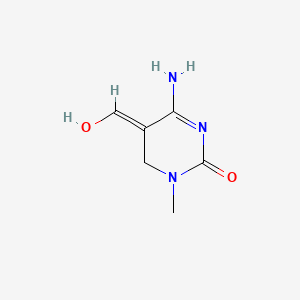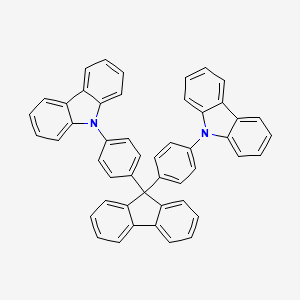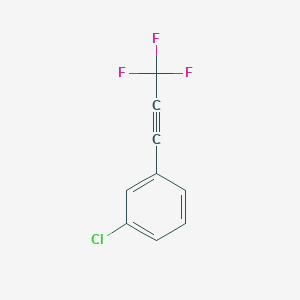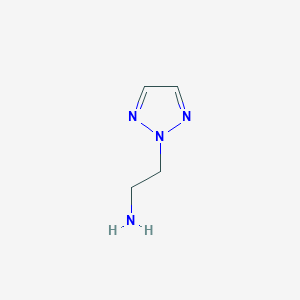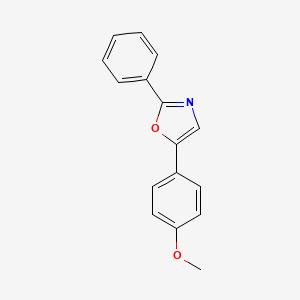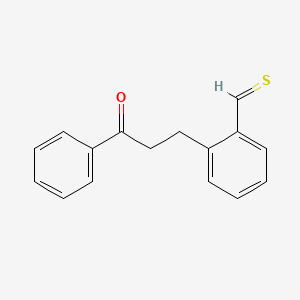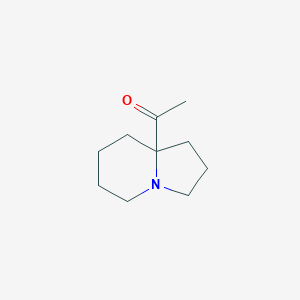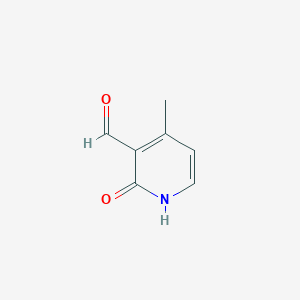
2-Hydroxy-4-methylnicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-4-methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the 2-position and a methyl group at the 4-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methylnicotinaldehyde typically involves the functionalization of nicotinaldehyde. One common method is the hydroxylation of 4-methylnicotinaldehyde using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact .
化学反应分析
Types of Reactions
2-Hydroxy-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions
Major Products Formed
Oxidation: Formation of 2-Hydroxy-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of 2-Hydroxy-4-methylpyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives
科学研究应用
2-Hydroxy-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial and viral infections.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of 2-Hydroxy-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial metabolism. The compound’s hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating the formation of reactive intermediates that exert antimicrobial effects .
相似化合物的比较
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxyl group but different core structures.
Substituted β-hydroxyamphetamines: Compounds with hydroxyl groups on different positions of the aromatic ring .
Uniqueness
2-Hydroxy-4-methylnicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
1227575-77-0 |
|---|---|
分子式 |
C7H7NO2 |
分子量 |
137.14 g/mol |
IUPAC 名称 |
4-methyl-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-8-7(10)6(5)4-9/h2-4H,1H3,(H,8,10) |
InChI 键 |
PZFVLLNNCXGQRE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)
